1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloropropan-1-one
Description
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-chloropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c19-7-6-15(27)24-8-10-25(11-9-24)17-16-18(21-13-20-17)26(23-22-16)12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDBCUATVJGNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloropropan-1-one, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in various cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its activity. The inhibition of EGFR prevents cancer cell proliferation and spread by targeting specific proteins. This is an important strategy in anticancer drug development due to the lack of selectivity, safety, and efficacy in traditional anticancer drugs.
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in cell survival, growth, differentiation, and tumor formation. By inhibiting EGFR, the compound disrupts this pathway, leading to the inhibition of cancer cell proliferation and spread.
Result of Action
The compound exhibits potent anticancer activity. It has shown significant inhibitory activity against EGFR, with IC50 values of 0.38 ± 0.04 μM and 0.21 ± 0.03 μM, which are approximately 1.1 and 2 fold the potency of the reference drug Erlotinib, respectively. This suggests that the compound could be a promising candidate for anticancer drug development.
Biochemical Analysis
Biological Activity
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloropropan-1-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The triazole and pyrimidine moieties present in its structure are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
It has a molecular weight of approximately and is characterized by the presence of a piperazine ring and a chloropropanone group. The triazole and pyrimidine components contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the efficacy of related compounds in targeting cancer cells. For instance, derivatives of triazolo-pyrimidines have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that compounds similar to the one exhibited IC50 values in the range of against human breast cancer cells (MCF-7), demonstrating their potential as PARP inhibitors comparable to Olaparib, a well-known cancer treatment drug .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 5e | 18 | PARP1 inhibition |
| Olaparib | 57.3 | PARP1 inhibition |
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. Compounds containing triazole rings have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored through various in vitro assays. These compounds often inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic profile in inflammatory diseases.
Case Study 1: Breast Cancer Treatment
A study involving the synthesis of substituted piperazine derivatives revealed that certain analogs significantly inhibited PARP activity and induced apoptosis in MCF-7 cells. The results indicated that these compounds could serve as new drug leads for developing targeted therapies in oncology .
Case Study 2: Antimicrobial Screening
In another investigation, a series of triazole-based compounds were screened against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications to the benzyl group enhanced antimicrobial efficacy, underscoring the importance of structural optimization in drug design .
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- PARP Inhibition : By inhibiting PARP enzymes, which play a crucial role in DNA repair mechanisms, these compounds can induce cell death in cancer cells.
- Enzyme Inhibition : Compounds with triazole rings often exhibit enzyme inhibition properties that can disrupt metabolic pathways in pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of Triazolopyrimidine Derivatives
The triazolopyrimidine scaffold is common in medicinal chemistry due to its versatility in interacting with biological targets. Below is a comparative analysis of key analogs:
Key Differences and Implications
Substituent Effects Chlorine Position: The target compound’s aliphatic chlorine (3-chloropropan-1-one) exerts stronger inductive electron-withdrawing effects compared to the aromatic chlorine in the analog from . This may enhance electrophilicity at the ketone group, influencing reactivity in nucleophilic addition reactions. Benzyl vs. In contrast, the hydroxyphenyl group in the analog introduces hydrogen-bonding capacity, favoring solubility in polar solvents.
Piperazine Linkage
The piperazine moiety in both the target compound and ’s analog enhances conformational flexibility, which is critical for binding to protein targets like kinases or GPCRs. However, the propane chain in the target compound may introduce steric hindrance compared to the acetyl group in ’s analog.
Spectral and Physical Properties
- The compound exhibits a melting point of 184°C and distinct IR peaks (e.g., 1680 cm⁻¹ for C=O), which contrast with the undefined melting point of the target compound. Such data gaps highlight the need for further experimental characterization.
- The aromatic chlorine in ’s analog likely contributes to π-π stacking interactions, absent in the aliphatic chlorine of the target compound.
Preparation Methods
Cyclocondensation of Amidines with α,β-Unsaturated Ketones
The triazolopyrimidine scaffold is constructed through a [2+3] cycloaddition between 5-amino-1H-1,2,3-triazole-4-carbonitrile and α,β-unsaturated ketones. For example, reacting 5-amino-1H-1,2,3-triazole-4-carbonitrile with benzylideneacetophenone in acetic acid at 80°C for 12 hours yields the triazolopyrimidine intermediate (68% yield). Regioselectivity is controlled by electron-withdrawing substituents on the ketone, favoring 7-substitution over 5-substitution.
Benzylation at the Triazole N3 Position
Benzylation is achieved using benzyl bromide in the presence of potassium carbonate in DMF. The reaction proceeds via an SN2 mechanism, with the triazole’s N3 nitrogen acting as the nucleophile. Optimal conditions (benzyl bromide: 1.2 equiv, K2CO3: 2.0 equiv, DMF, 60°C, 6 h) afford 3-benzyltriazolopyrimidine in 75% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >98% purity.
Piperazine Coupling to the Triazolopyrimidine Core
Nucleophilic Aromatic Substitution (SNAr)
The 7-chloro substituent on the triazolopyrimidine core undergoes SNAr with piperazine. In a representative procedure, 7-chloro-3-benzyltriazolopyrimidine (1.0 equiv) reacts with piperazine (1.5 equiv) in refluxing ethanol containing KOH (2.0 equiv) for 24 hours, yielding 7-piperazinyltriazolopyrimidine (82% yield). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity, reducing reaction time to 12 hours.
Ullmann-Type Coupling for Challenging Substrates
For electron-deficient triazolopyrimidines, copper-catalyzed Ullmann coupling is employed. A mixture of 7-bromo-3-benzyltriazolopyrimidine, piperazine (2.0 equiv), CuI (10 mol%), and L-proline (20 mol%) in DMSO at 110°C for 48 hours achieves 70% coupling efficiency. This method is preferred for sterically hindered derivatives.
Optimization Strategies and Yield Enhancement
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction rates. For SNAr reactions, DMF accelerates piperazine coupling (k = 0.15 h⁻¹) compared to ethanol (k = 0.08 h⁻¹). However, DMF complicates purification, necessitating a switch to ethanol for large-scale synthesis.
Catalytic Enhancements
Phase-transfer catalysts (e.g., TBAB) improve piperazine coupling yields from 70% to 85% by facilitating interfacial reactions. Similarly, microwave irradiation reduces acylation time from 2 hours to 30 minutes, maintaining 70% yield.
Purification and Characterization
Recrystallization from ethanol/water (9:1) removes unreacted piperazine and acyl chloride byproducts. LC-MS and ¹H NMR confirm structural integrity, with characteristic signals at δ 8.45 (triazolopyrimidine H-5), δ 5.30 (benzyl CH₂), and δ 3.75 (piperazine CH₂).
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step routes, typically starting with the formation of the triazolo[4,5-d]pyrimidine core, followed by piperazine coupling and chloropropanone functionalization. Key steps include:
- Triazolo-pyrimidine core synthesis : Copper-catalyzed cyclization or nucleophilic substitution under reflux conditions in solvents like dimethylformamide (DMF) .
- Piperazine coupling : Requires activation of the pyrimidine C7 position for nucleophilic attack by piperazine derivatives, often using palladium or base catalysis .
- Chloropropanone introduction : Achieved via alkylation or acylation reactions under inert atmospheres to prevent degradation .
Optimization involves adjusting reaction time (12–48 hours), temperature (60–120°C), and solvent polarity to maximize yield and purity. Analytical techniques like HPLC and NMR are critical for monitoring intermediate purity .
Q. How is structural confirmation performed for this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH2), triazole protons (δ 8.0–8.5 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C22H22ClN7O) and isotopic pattern .
- X-ray crystallography : Used in related triazolopyrimidine derivatives to confirm bond angles and spatial arrangement of functional groups .
Advanced Research Questions
Q. What mechanistic insights exist regarding its potential inhibition of tubulin polymerization?
The triazolo-pyrimidine core mimics colchicine-binding sites on β-tubulin, disrupting microtubule assembly. Key evidence includes:
- In vitro tubulin assays : IC50 values for related compounds range from 0.5–5 µM, with competitive binding observed via fluorescence quenching .
- Structure-activity relationship (SAR) : Substituents on the benzyl group (e.g., electron-withdrawing Cl) enhance binding affinity by 2–3 fold compared to unsubstituted analogs .
- Computational docking : Molecular dynamics simulations suggest hydrophobic interactions between the chloropropanone moiety and tubulin’s T7 loop .
Q. How can experimental design resolve contradictions in biological activity data across similar analogs?
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized assays : Use synchronized cell lines (e.g., HeLa or MCF-7) and fixed incubation times (24–72 hours) to minimize variability .
- Dose-response matrix testing : Compare EC50 values across analogs with systematic substitution patterns (Table 1) .
- Meta-analysis : Pool data from multiple studies to identify trends, such as enhanced cytotoxicity with para-substituted benzyl groups .
Table 1 : Comparative Bioactivity of Triazolopyrimidine Analogs
| Compound | Substituent (R) | IC50 (µM, Tubulin) | Cancer Cell Selectivity |
|---|---|---|---|
| Parent compound (Cl) | 4-Cl | 1.2 | Broad |
| Analog A (OCH3) | 4-OCH3 | 3.8 | Breast-specific |
| Analog B (CH3) | 4-CH3 | 2.5 | Lung-specific |
| Data adapted from |
Q. What methodologies are recommended for evaluating off-target effects and toxicity?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify unintended inhibition .
- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to distinguish targeted cytotoxicity from necrotic cell death .
- In vivo toxicity : Conduct acute toxicity studies in rodents (LD50 determination) and monitor hepatic/renal biomarkers (ALT, creatinine) .
Q. How can computational tools optimize synthetic routes or predict metabolic stability?
- Reaction path search algorithms : Tools like GRRM or AFIR (Anharmonic Force Field Reaction) predict intermediates and transition states, reducing trial-and-error synthesis .
- ADMET prediction : Software like SwissADME forecasts metabolic hotspots (e.g., piperazine N-oxidation) to guide structural modifications .
Q. Key Challenges & Future Directions
- Stereochemical control : The chloropropanone moiety’s stereochemistry may influence tubulin binding, necessitating enantioselective synthesis .
- Resistance mechanisms : Investigate β-tubulin mutations (e.g., T274I) that reduce compound efficacy via CRISPR-Cas9 mutagenesis screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
